molecular formula C7H10N4 B13273073 N2-cyclopropylpyrimidine-2,4-diamine

N2-cyclopropylpyrimidine-2,4-diamine

Cat. No.: B13273073
M. Wt: 150.18 g/mol
InChI Key: MGFVSWDKXYPUFO-UHFFFAOYSA-N
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Description

N2-cyclopropylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopropylpyrimidine-2,4-diamine typically involves the reaction of cyclopropylamine with pyrimidine-2,4-diamine under controlled conditions. One common method includes:

    Starting Materials: Cyclopropylamine and pyrimidine-2,4-diamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with a catalyst like tetrabutylammonium iodide.

    Procedure: The reactants are mixed and stirred at room temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-cyclopropylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N2-cyclopropylpyrimidine-2,4-dione.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N2-alkylpyrimidine-2,4-diamine derivatives.

Scientific Research Applications

N2-cyclopropylpyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to inhibit specific enzymes and proteins.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-diphenylpyrimidine-2,4-diamine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

    N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits potent antitumor activities.

Uniqueness

N2-cyclopropylpyrimidine-2,4-diamine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-N-cyclopropylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H10N4/c8-6-3-4-9-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11)

InChI Key

MGFVSWDKXYPUFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CC(=N2)N

Origin of Product

United States

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